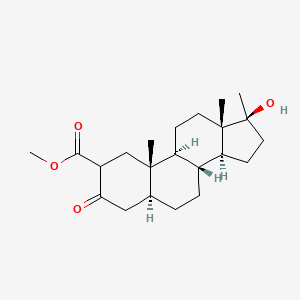![molecular formula C8H13N B589587 6-Azatricyclo[5.2.0.02,5]nonane CAS No. 132804-27-4](/img/structure/B589587.png)
6-Azatricyclo[5.2.0.02,5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azatricyclo[5.2.0.02,5]nonane is a heterocyclic compound with the molecular formula C8H13N.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azatricyclo[5.2.0.02,5]nonane can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method requires the use of lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) under high pressure of carbon monoxide to ensure cyclization . Another method involves the use of N-bromosuccinimide (NBS) to form an aminoalkyl bromide intermediate, which then undergoes azacyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Azatricyclo[5.2.0.02,5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imines and lactams.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Lead tetraacetate (Pb(OAc)4), potassium carbonate (K2CO3), and carbon monoxide.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) and other halogenating agents.
Major Products Formed
Oxidation: Imines and lactams.
Reduction: Amine derivatives.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
6-Azatricyclo[5.2.0.02,5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Azatricyclo[5.2.0.02,5]nonane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The tricyclic structure provides rigidity and stability, enhancing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azatricyclo[4.2.1.0~2,5~]nonane: Another tricyclic compound with a similar structure but different ring sizes and nitrogen positioning.
8-Azabicyclo[3.2.1]octane:
Uniqueness
6-Azatricyclo[52002,5]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
132804-27-4 |
|---|---|
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.199 |
InChI |
InChI=1S/C8H13N/c1-3-7-5(1)6-2-4-8(6)9-7/h5-9H,1-4H2 |
Clé InChI |
JITSDPIIKOCLGP-UHFFFAOYSA-N |
SMILES |
C1CC2C1C3CCC3N2 |
Synonymes |
6-Azatricyclo[5.2.0.02,5]nonane(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


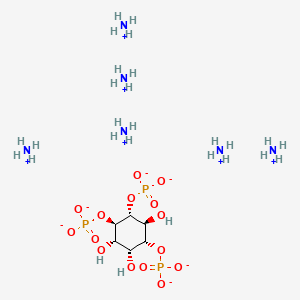
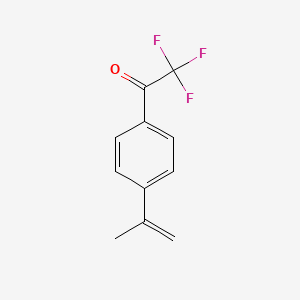
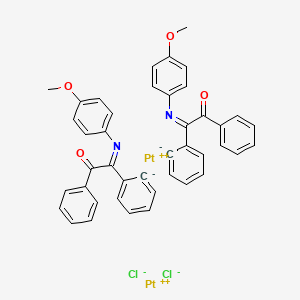
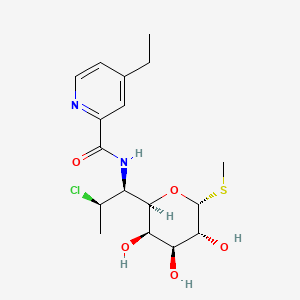

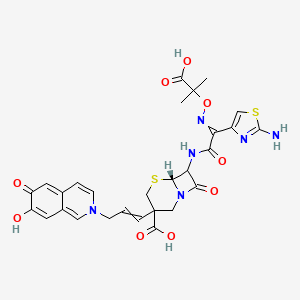
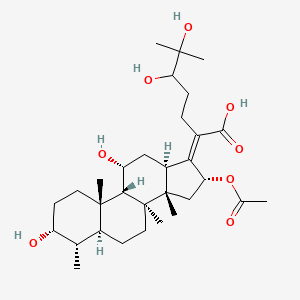
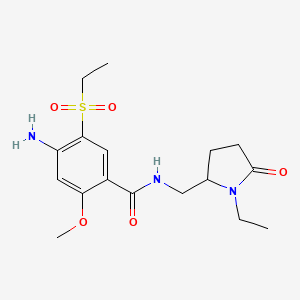
![6'-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid ethyl ester](/img/structure/B589521.png)

![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)
